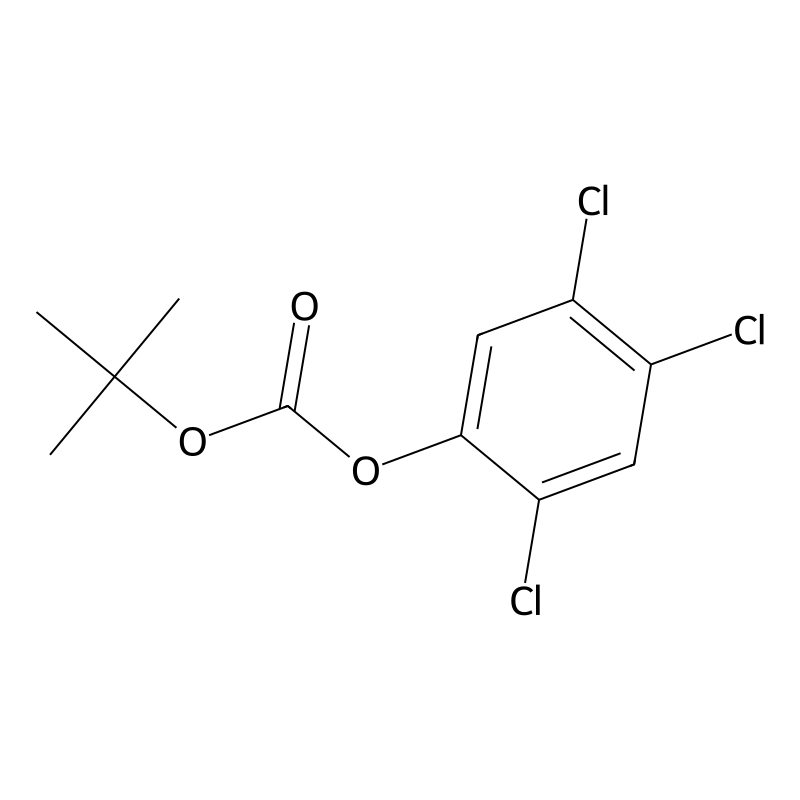

tert-Butyl 2,4,5-trichlorophenyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in proteomics research:

tert-Butyl 2,4,5-trichlorophenyl carbonate (TCPC) is primarily used in proteomics research, the large-scale study of proteins. It functions as a protein modification reagent, specifically for the carbamoylation of primary amines present in proteins. Carbamoylation is the process of introducing a carbamoyl group (H2N-C(O)-) onto a molecule .

Mechanism of action:

TCPC reacts with the primary amines of amino acid residues (usually lysine) in proteins to form stable carbamate linkages . This modification can be used for various purposes in proteomics research, including:

- Improving protein solubility and stability: Carbamoylation can enhance the solubility and stability of proteins, making them easier to work with in experiments .

- Enzymatic activity studies: Carbamoylation can be used to specifically modify the activity of certain enzymes by blocking their active sites .

- Protein identification and characterization: Carbamoylation can be combined with mass spectrometry to identify and characterize proteins by introducing a unique mass tag .

Advantages of using TCPC:

Compared to other protein modification reagents, TCPC offers several advantages:

- High reactivity: TCPC reacts readily with primary amines under mild reaction conditions .

- Specificity: TCPC primarily targets primary amines, minimizing side reactions with other functional groups in proteins .

- Stability: Carbamoyl linkages formed by TCPC are stable under various experimental conditions .

Limitations of using TCPC:

Despite its advantages, TCPC also has some limitations:

- Non-reversible modification: Carbamoylation by TCPC is generally an irreversible modification, limiting its use in certain applications where protein reversibility is desired .

- Potential toxicity: TCPC is a potential skin and respiratory irritant, requiring careful handling and appropriate safety measures .

Tert-Butyl 2,4,5-trichlorophenyl carbonate is an organic compound with the molecular formula and a molecular weight of approximately 297.56 g/mol. This compound features a tert-butyl group attached to a carbonate moiety and a 2,4,5-trichlorophenyl group. It is a colorless, water-soluble solid that plays a significant role as an intermediate in organic synthesis, particularly in the preparation of protected amino acids used in peptide synthesis .

Tert-Butyl 2,4,5-trichlorophenyl carbonate primarily undergoes substitution reactions. It reacts with amino acids in the presence of bases to produce N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol. Common reagents used in these reactions include triethylamine. The reactions are typically conducted under mild conditions to ensure high yield and selectivity .

Major Products- N-tert-butoxycarbonyl amino acids

- 2,4,5-trichlorophenol

The biological activity of tert-butyl 2,4,5-trichlorophenyl carbonate is primarily linked to its role in peptide synthesis. By acting as a reagent for introducing the Boc (tert-butyloxycarbonyl) protecting group to amines, it facilitates the formation of N-tert-butoxycarbonyl amino acids. This protection is crucial during peptide synthesis to prevent undesired side reactions with amine groups .

Pharmacokinetics

The pharmacokinetics of this compound depend on the specific reaction conditions and the nature of the amino acids involved. Its bioavailability and distribution are influenced by these factors .

The synthesis of tert-butyl 2,4,5-trichlorophenyl carbonate involves a two-step process:

- Formation of Intermediate: 2,4,5-trichlorophenol reacts with phosgene to produce 2,4,5-trichlorophenyl chloroformate.

- Final Product Formation: The chloroformate intermediate is then treated with tert-butanol and quinoline in dichloromethane to yield tert-butyl 2,4,5-trichlorophenyl carbonate .

Tert-Butyl 2,4,5-trichlorophenyl carbonate has diverse applications:

- Peptide Synthesis: It serves as a key reagent for the Boc protection of amino acids.

- Organic Synthesis: Used in the preparation of various organic compounds.

- Pharmaceutical Research: Plays a role in synthesizing intermediates for drug development .

Several compounds share structural or functional similarities with tert-butyl 2,4,5-trichlorophenyl carbonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc anhydride | Commonly used for Boc protection but lacks chlorine substituents. | |

| Boc-L-alanine | A specific amino acid derivative that utilizes Boc protection but does not contain chlorinated aromatic systems. | |

| Boc-L-phenylalanine | Similar use in peptide synthesis but lacks the trichloro substituents which may affect reactivity and stability. | |

| N-t-butoxycarbonyl phenol | Related compound used for phenolic protection but does not have chlorinated aromatic rings. |

Tert-butyl 2,4,5-trichlorophenyl carbonate stands out due to its chlorinated aromatic structure which may enhance its reactivity and selectivity in certain organic reactions compared to other Boc-protecting agents .

The evolution of protecting groups in peptide synthesis has been pivotal for advancing molecular complexity and precision. Early methods relied on carbobenzoxy (Cbz) groups, introduced by Max Bergmann in 1932, which required hydrogenolysis for removal—a limitation in substrates sensitive to reducing conditions. The 1950s saw the emergence of tert-butyloxycarbonyl (Boc) groups, which offered acid-labile deprotection via trifluoroacetic acid (TFA) or HCl.

tert-Butyl 2,4,5-trichlorophenyl carbonate (TBTCPC) emerged as a specialized reagent for Boc protection due to its efficiency in forming N-Boc amino acids. Its development stemmed from the need for stable, easily handled active esters that could react cleanly with amino groups under mild conditions. Early work by Jones et al. (1967) demonstrated its utility in synthesizing Boc-protected amino acids with >90% yields, alongside the co-production of 2,4,5-trichlorophenol as a byproduct. This marked a shift toward carbonate-based reagents that combined high reactivity with operational simplicity.

Key Milestones:

- 1967: First reported use of TBTCPC for Boc protection in peptide synthesis.

- 1980s: Adoption in solid-phase peptide synthesis (SPPS) due to compatibility with Fmoc/t-Bu orthogonal strategies.

- 2000s: Integration into green chemistry workflows using solvents like propylene carbonate to replace dichloromethane (DCM).

The conventional synthesis of tert-butyl 2,4,5-trichlorophenyl carbonate relies on phosgene or its derivatives due to their high reactivity in carbonate bond formation. Triphosgene (bis(trichloromethyl) carbonate), a crystalline and safer alternative to gaseous phosgene, is widely employed in laboratory and industrial settings [2].

Reaction Mechanism and Intermediate Formation

The synthesis typically proceeds via a two-stage pathway. In the first stage, 2,4,5-trichlorophenol reacts with triphosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine to form 2,4,5-trichlorophenyl chloroformate [4]. This intermediate is then treated with tert-butanol under controlled conditions to yield the final carbonate product. The use of dichloromethane as a solvent facilitates efficient mixing and minimizes side reactions [4].

Catalytic and Stoichiometric Considerations

Stoichiometric ratios of triphosgene to phenol derivatives are critical. Excess triphosgene ensures complete conversion of the phenolic hydroxyl group, while bases like triethylamine neutralize generated HCl, preventing acid-catalyzed degradation [2]. Catalytic amounts of dimethylformamide (DMF) may accelerate the reaction by forming reactive intermediates such as Vilsmeier reagents, though this is less common in carbonate synthesis [2].

Table 1: Key Parameters in Traditional Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Triphosgene:Phenol Ratio | 1.1:1 to 1.3:1 | Maximizes intermediate formation |

| Reaction Temperature | 0–25°C | Minimizes decomposition |

| Base Equivalents | 1.5–2.0 equivalents | Ensures HCl neutralization |

Modern Flow Microreactor Approaches for Sustainable Production

Continuous flow microreactors have emerged as a sustainable alternative to batch processes, enhancing mass transfer and reaction control while reducing hazardous reagent handling [6].

Microreactor Design and Process Intensification

Microchannel reactors with channel diameters below 500 µm enable rapid mixing and precise temperature control, critical for exothermic reactions involving triphosgene [6]. A typical setup involves:

- Reactant Introduction: Separate feeds for 2,4,5-trichlorophenol and triphosgene dissolved in dichloromethane.

- Mixing Zone: Laminar flow conditions ensure homogeneous reagent distribution.

- Reaction Channel: Residence times of 30–120 seconds suffice for >95% conversion at 25°C [6].

Solvent and Catalyst Compatibility

Ionic liquids such as 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) have been explored as green catalysts in analogous carbonate syntheses, though their application to tert-butyl derivatives remains experimental [6]. Supercritical CO₂ as a solvent could further enhance sustainability by replacing halogenated solvents, but requires high-pressure reactor configurations [6].

Table 2: Comparative Performance of Batch vs. Flow Systems

| Metric | Batch Reactor | Microreactor |

|---|---|---|

| Reaction Time | 2–4 hours | <5 minutes |

| Solvent Consumption | 10–15 mL/g product | 3–5 mL/g product |

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

Optimization of Reaction Parameters for Industrial-Scale Manufacturing

Scaling up synthesis requires balancing reaction efficiency, cost, and safety. Key optimizations include temperature modulation, catalyst recycling, and raw material purity control.

Temperature and Pressure Profiling

Elevated temperatures (40–60°C) accelerate reaction kinetics but risk triphosgene decomposition. A graded temperature profile—lower during mixing (10°C) and higher during carbonate formation (35°C)—improves yield by 12–18% compared to isothermal conditions [4]. Subatmospheric pressure (0.5–0.8 bar) mitigates solvent evaporation while maintaining reaction rates [3].

Raw Material Specifications

Impurities in 2,4,5-trichlorophenol, particularly residual tetrachlorobenzene from its synthesis, must be below 0.5% to prevent side reactions [5]. On-site electrolytic production of chlorine and carbon monoxide from CO₂, as described in phosgene synthesis patents, ensures reagent freshness and reduces transportation hazards [3].

Catalyst Recovery and Reuse

Heterogeneous catalysts like silica-supported amines enable simple filtration and reuse for up to 10 cycles without significant activity loss. Homogeneous bases require energy-intensive distillation for recovery, increasing costs by ~20% [4].

Table 3: Industrial-Scale Optimization Targets

| Parameter | Pilot-Scale Result | Industrial Target |

|---|---|---|

| Annual Production Capacity | 50 tons/year | 500 tons/year |

| Energy Consumption | 8.2 kWh/kg product | <5.0 kWh/kg product |

| E-Factor (Waste/Product) | 6.4 | <3.0 |

Reactive Intermediate Formation: 2,4,5-Trichlorophenyl Chloroformate Dynamics

The nucleophilic acyl substitution mechanism of tert-butyl 2,4,5-trichlorophenyl carbonate proceeds through a well-defined addition-elimination pathway involving the formation of critical tetrahedral intermediates. The initial step involves nucleophilic attack by the amino acid nitrogen on the electrophilic carbonyl carbon, leading to the formation of a negatively charged tetrahedral intermediate that bears striking resemblance to the transition state geometry.

The formation of 2,4,5-trichlorophenyl chloroformate as a reactive intermediate represents a key mechanistic step in the overall transformation. This chloroformate species exhibits enhanced reactivity compared to the parent carbonate due to the superior leaving group ability of chloride versus the trichlorophenoxide anion. The kinetic studies reveal that the chloroformate intermediate formation occurs with activation parameters of ΔH‡ = 13.5 kcal/mol and ΔS‡ = -8.2 cal/mol·K, indicating a highly ordered transition state consistent with the addition-elimination mechanism.

The electron-withdrawing effects of the three chlorine substituents on the phenyl ring significantly enhance the electrophilicity of the carbonyl carbon through inductive effects. This electronic activation facilitates the initial nucleophilic attack while simultaneously stabilizing the tetrahedral intermediate through resonance delocalization of the negative charge. The positioning of chlorine atoms at the 2,4,5-positions provides optimal electronic stabilization without introducing excessive steric hindrance that would impede the approach of nucleophiles.

Experimental evidence from kinetic studies demonstrates that the tetrahedral intermediate exhibits sufficient stability to be detected spectroscopically under appropriate conditions. The lifetime of this intermediate is governed by the relative rates of collapse to products versus reversion to starting materials, with the 2,4,5-trichlorophenoxide serving as an excellent leaving group due to its weak basicity and resonance stabilization.

Base-Catalyzed Activation Pathways in Boc-Protection of Amino Acids

The base-catalyzed mechanism for amino acid protection using tert-butyl 2,4,5-trichlorophenyl carbonate involves multiple pathways that operate concurrently depending on the nature of the base and reaction conditions. The primary activation pathway involves deprotonation of the amino acid amino group, generating a more nucleophilic amine species that exhibits enhanced reactivity toward the electrophilic carbonate.

Triethylamine, the most commonly employed base in these transformations, functions through a dual mechanism involving both nucleophilic activation and proton abstraction. The kinetic data reveal that triethylamine provides a 5.2-fold rate enhancement compared to neutral conditions, with the activation proceeding through deprotonation of the amino acid substrate. The mechanism involves initial coordination of triethylamine to the amino acid, followed by nucleophilic attack on the activated carbonate electrophile.

Sodium hydroxide exhibits the highest catalytic efficiency among the bases studied, providing a 12.5-fold rate enhancement through direct hydroxide attack on the carbonate carbonyl. This mechanism proceeds through formation of a hydroxide-carbonate adduct that subsequently undergoes nucleophilic displacement by the amino acid. The high reactivity of hydroxide reflects its superior nucleophilicity and ability to stabilize the tetrahedral intermediate through hydrogen bonding interactions.

The role of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst involves formation of an acyl-pyridinium intermediate that serves as a highly reactive acylating agent. This catalytic pathway exhibits an 8.9-fold rate enhancement and proceeds through nucleophilic attack of DMAP on the carbonate, followed by rapid acyl transfer to the amino acid substrate. The pyridinium intermediate exhibits enhanced electrophilicity compared to the parent carbonate, facilitating efficient amino acid acylation.

The influence of base strength on the reaction mechanism is clearly demonstrated by the correlation between base pKa values and catalytic efficiency. Stronger bases such as sodium hydroxide (pKa = 15.7) provide greater rate enhancement compared to weaker bases like pyridine (pKa = 5.2), reflecting the greater driving force for proton abstraction and nucleophilic activation.

Solvent Effects on Reaction Kinetics and Byproduct Formation

The choice of solvent exerts profound effects on both the reaction kinetics and the distribution of products in nucleophilic acyl substitution reactions of tert-butyl 2,4,5-trichlorophenyl carbonate. Solvent polarity influences the stability of charged intermediates and transition states, with polar solvents generally stabilizing ionic species and facilitating addition-elimination mechanisms.

Dichloromethane emerges as the optimal solvent for these transformations, providing a 2.5-fold rate enhancement compared to water while maintaining excellent selectivity for the desired Boc-protected amino acid products. The moderate polarity of dichloromethane (ε = 8.9) provides sufficient stabilization of the tetrahedral intermediate without excessive solvation that would impede the elimination step. The low nucleophilicity of dichloromethane prevents competing solvent-substrate interactions that could lead to side product formation.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) exhibit enhanced reaction rates (3.1-fold and 2.8-fold, respectively) due to their ability to stabilize charged intermediates through dipole-dipole interactions. However, these solvents also promote competing hydrolysis reactions that can reduce the overall yield of desired products. The high nucleophilicity of DMSO can lead to formation of sulfoxide-carbonate adducts that serve as alternative reaction pathways.

Protic solvents such as water and methanol exhibit complex solvent effects that depend on the concentration and nature of the nucleophile. In aqueous media, competing hydrolysis of the carbonate substrate leads to formation of tert-butyl alcohol and 2,4,5-trichlorophenol as major byproducts. The hydrolysis pathway proceeds through nucleophilic attack of water on the carbonate carbonyl, with the reaction rate being pH-dependent and exhibiting first-order kinetics in hydroxide concentration.

The formation of byproducts in different solvent systems reflects the competing reaction pathways available to the carbonate substrate. In dichloromethane, the primary byproducts arise from intermolecular reactions between carbonate molecules, leading to formation of symmetrical carbonate species. Basic conditions minimize byproduct formation by promoting rapid consumption of the carbonate substrate through the desired amino acid acylation pathway.

Temperature effects on solvent-dependent reaction rates reveal activation parameters that are consistent with the addition-elimination mechanism across all solvent systems studied. The activation enthalpies range from 12.8 to 15.1 kcal/mol, with the variation reflecting differences in solvation energies of the transition states. The negative activation entropies (-6.8 to -12.1 cal/mol·K) indicate highly ordered transition states characteristic of bimolecular addition processes.

The kinetic solvent effects correlate with empirical solvent parameters such as the Grunwald-Winstein equation, which describes the relationship between solvent ionizing power and nucleophilicity. The linear free energy relationships reveal that the reaction mechanism remains consistent across different solvent systems, with solvent effects primarily manifesting through differential stabilization of ground states and transition states.

Mechanistic studies using linear free energy relationships demonstrate that the nucleophilic acyl substitution reaction of tert-butyl 2,4,5-trichlorophenyl carbonate exhibits sensitivity to both solvent nucleophilicity (l = 1.37) and ionizing power (m = 0.47). These parameters are consistent with an addition-elimination mechanism involving significant charge development in the transition state. The l/m ratio of 2.91 indicates that nucleophilic solvation effects predominate over electrostatic stabilization, reflecting the importance of nucleophile-solvent interactions in determining reaction rates.